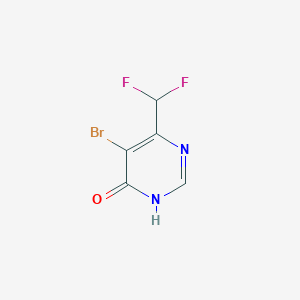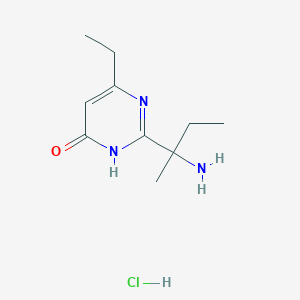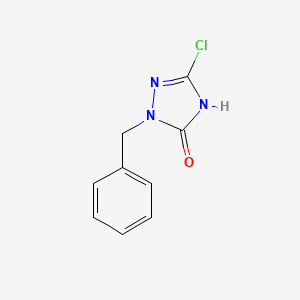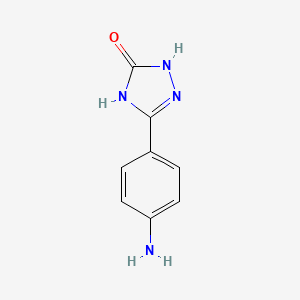
5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one
説明
“5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H2BrF2N2O. It is a pyrimidinone derivative, which is a class of compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1 and 3 ring positions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidinone ring substituted at the 5-position with a bromo group and at the 6-position with a difluoromethyl group . The exact 3D structure and conformation would require further computational analysis or experimental techniques like X-ray crystallography for determination.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 393.5±52.0 °C and a predicted density of 1.55±0.1 g/cm3. Its pKa is predicted to be -3.08±0.70 . These are computational predictions and actual values may vary depending on the experimental conditions.科学的研究の応用
Crystallography and Molecular Structure
Research into pyrimidin-4-one derivatives, such as 5-bromo-6-methylisocytosine, has revealed insights into their tautomeric forms and hydrogen-bonding patterns within crystal structures. These studies highlight the versatility of halogen atoms (like Br) in interacting with coformers through hydrogen or halogen bonds, influencing crystal packing behavior (Gerhardt & Bolte, 2016). Furthermore, the structure of related compounds has been elucidated through techniques like NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, offering a foundation for understanding their chemical behavior and potential applications (Martins et al., 1998).
Synthetic Methodology
Advancements in synthetic methodologies for pyrimidin-4(3H)-one derivatives include the regioselective synthesis of 6-substituted compounds and their evaluation for antiviral activity. Such studies not only extend the chemical repertoire of these compounds but also explore their potential therapeutic applications (Singh, Singh, & Balzarini, 2013). Additionally, the development of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, utilizing 5-bromo-2,4-dichloro-6-alkylpyrimidines, showcases the versatility of these pyrimidin-4(3H)-one derivatives in creating complex heterocyclic structures (Nikpour et al., 2012).
Biological Activity
The exploration of 5-bromo-6-substituted pyrimidin-4(3H)-one derivatives for antiviral properties underscores the potential of these compounds in developing new therapeutic agents. While some derivatives have shown activity against various virus strains, the close proximity of effective doses to toxicity thresholds highlights the importance of structural modification for optimizing efficacy and safety profiles (Singh, Singh, & Balzarini, 2013). Additionally, studies on the synthesis and in vitro antibacterial evaluation of novel pyrimidine derivatives, such as 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, contribute to the search for new antibacterial agents with potential clinical applications (Afrough et al., 2019).
特性
IUPAC Name |
5-bromo-4-(difluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2O/c6-2-3(4(7)8)9-1-10-5(2)11/h1,4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXVRPMPAQQGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)




![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)
![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)
![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B1384530.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)
![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)

